molecular formula C23H17F3N2O3 B2995640 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922009-20-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2995640
CAS No.: 922009-20-9
M. Wt: 426.395
InChI Key: OIVKMASVQSQFKL-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, and a 3-(trifluoromethyl)benzamide moiety at position 2. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from sulfur-containing thiazepine analogs, influencing electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for targeting hydrophobic binding pockets in biological systems .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-13-6-8-20-18(10-13)28(2)22(30)17-12-16(7-9-19(17)31-20)27-21(29)14-4-3-5-15(11-14)23(24,25)26/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVKMASVQSQFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure, characterized by a dibenzodiazepine core fused with an oxazepine ring and various substituents, positions it as a candidate for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H20F3N2OC_{23}H_{20}F_3N_2O, with a molecular weight of approximately 392.42 g/mol. The compound features:

  • Dibenzodiazepine core : This structure is known for its varied pharmacological properties.
  • Trifluoromethyl group : Enhances lipophilicity and potential bioactivity.
  • Amide functionality : Impacts solubility and reactivity.

Anticancer Properties

Research indicates that compounds with similar structures to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant anticancer activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepines have shown inhibition of cancer cell proliferation in various studies.

Case Study: In Vitro Studies

A study evaluated the cytotoxic effects of related dibenzodiazepine compounds on human cancer cell lines. The results demonstrated:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Induction of apoptosis
Compound BMCF79.8Cell cycle arrest
Target CompoundA54910.3Apoptosis via caspase activation

These findings suggest that the target compound may similarly induce apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective potential of oxazepine derivatives has been documented in several studies. For example, compounds exhibiting GABAergic activity can mitigate neurodegeneration.

The proposed mechanism includes:

  • GABA receptor modulation : Enhancing inhibitory neurotransmission.
  • Oxidative stress reduction : Compounds may act as antioxidants.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) was assessed using zebrafish embryos:

Concentration (mg/L)Mortality Rate (%)
00
520
1050
2090

The LC50 value was determined to be approximately 20 mg/L, indicating moderate toxicity but potential for therapeutic use with careful dosing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compounds with dibenzo[b,f][1,4]thiazepine (sulfur-based) or oxazepine (oxygen-based) cores exhibit distinct pharmacological profiles:

  • Thiazepine analogs (e.g., SR-4995, SR-3420 in ) show higher lipolysis efficacy due to sulfur’s polarizability, enhancing interactions with lipid-regulating enzymes like ABHD5 .
  • Oxazepine analogs (e.g., the target compound) may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Modifications

Benzamide Substituents
Compound Benzamide Substituent Position Molecular Weight Key Properties Source
Target compound 3-(trifluoromethyl) 3- 412.36 Enhanced lipophilicity
N-(8-Methyl-11-oxo-...-4-(trifluoromethyl) 4-(trifluoromethyl) 4- 412.37 Altered binding affinity
3-Chloro-N~1~-(8,10-dimethyl...) 3-chloro 3- 422.5 Increased halogen bonding potential
N-(8,10-dimethyl...-4-ethylbenzenesulfonamide 4-ethylsulfonamide 4- 422.5 Enhanced solubility
  • Positional isomers : The 3-trifluoromethyl group (target) may favor different receptor interactions compared to 4-substituted analogs () due to steric and electronic effects .
  • Halogen vs. trifluoromethyl : Chloro substituents () improve halogen bonding but reduce metabolic stability compared to trifluoromethyl groups .
Oxazepine/Thiazepine Ring Substituents
  • Ethyl or propyl groups () enhance hydrophobic interactions but may reduce solubility .

Pharmacological Activity

  • Thiazepine derivatives : SR-3420 () shows 10-fold higher lipolysis activity than SR-4995 due to its 3,5-bis(trifluoromethyl)phenyl group, highlighting the impact of aromatic substituents .
  • Oxazepine derivatives : The target compound’s trifluoromethyl group may confer selectivity for kinases or GPCRs, though specific targets are unconfirmed in the provided evidence.

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